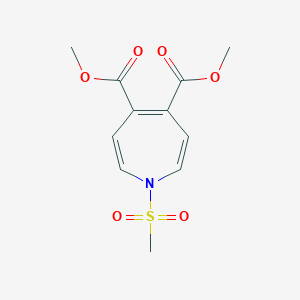![molecular formula C12H22O B14647347 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- CAS No. 53249-08-4](/img/structure/B14647347.png)
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxabicyclo[321]octane, 7-(1,1-dimethylethyl)-8-methyl- is a bicyclic organic compound with a unique structure that includes an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This intermediate is then subjected to a series of reactions, including the opening of the lactone ring with amines to form amides, which are subsequently reduced with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminium hydride.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride is a standard reagent for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and ketones .
科学研究应用
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action for 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which allow it to participate in different biological and chemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
11-Oxatricyclo[5.3.1.0]undecane: A tricyclic compound with an oxygen bridge, used in similar applications.
Uniqueness
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
53249-08-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
7-tert-butyl-8-methyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22O/c1-8-9-6-5-7-10(8)13-11(9)12(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI 键 |
URHVLLSSWLLYGK-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCCC1OC2C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
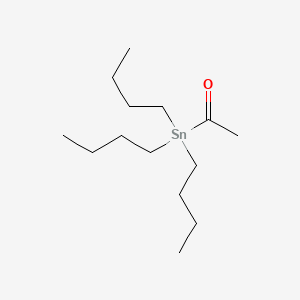
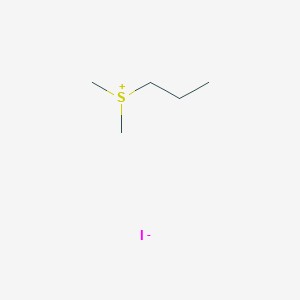
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)


![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
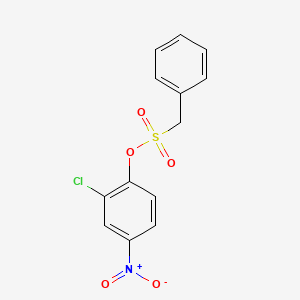
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
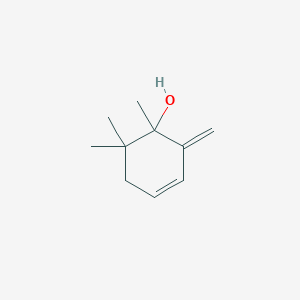
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
